molecular formula C30H40FN7O4S B12384668 3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

カタログ番号: B12384668
分子量: 613.7 g/mol
InChIキー: JPIAJLPRTOWAEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GLPG2737 is a potent type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been developed for the treatment of cystic fibrosis, a life-limiting autosomal recessive disorder caused by mutations in the CFTR protein. This compound is designed to improve the trafficking and function of the CFTR protein, thereby alleviating the symptoms of cystic fibrosis .

準備方法

The synthesis of GLPG2737 involves the identification and optimization of a new pyrazolol3,4-bl pyridine-6-carboxylic acid series. The synthetic route includes the replacement of the carboxylic acid group with acylsulfonamides and acylsulfonylureas to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) and pharmacokinetic properties . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

化学反応の分析

GLPG2737 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

GLPG2737 has several scientific research applications, including:

作用機序

GLPG2737 exerts its effects by correcting the folding and trafficking of the CFTR protein. It binds to the CFTR protein and stabilizes its structure, allowing it to reach the cell surface and function properly. The molecular targets and pathways involved include the CFTR protein itself and various chaperone proteins that assist in its folding and trafficking .

類似化合物との比較

GLPG2737 is unique among CFTR correctors due to its high potency and efficacy. Similar compounds include:

GLPG2737 stands out due to its ability to significantly enhance the activity of the CFTR protein when used in combination with other modulators .

特性

分子式

C30H40FN7O4S

分子量

613.7 g/mol

IUPAC名

3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39)

InChIキー

JPIAJLPRTOWAEC-UHFFFAOYSA-N

正規SMILES

CN(C)S(=O)(=O)NC(=O)C1=NC2=C(C(=C1)N3CCC(CC3)N4CCC(CC4)OC)C(=NN2C5=CC=C(C=C5)F)C6CCC6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。